(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one
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Overview
Description
The compound contains several structural components including a benzo[d]thiazol-2-yl group, a phenyl group, a pyrazol-4-yl group, and a thioxothiazolidin-4-one group. Compounds with these groups are often involved in various biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via various organic reactions such as Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. Molecular modeling studies would be needed to confirm the exact structure .Chemical Reactions Analysis
The compound, due to its structural components, might be involved in various chemical reactions. For instance, compounds with a benzo[d]thiazol-2-yl group have been known to participate in reactions with CS2 .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as solvent polarity can affect properties like fluorescence .Scientific Research Applications
Antimicrobial Activity
Compounds with similar structural features have been synthesized and evaluated for their antimicrobial properties. For instance, novel compounds incorporating the 2-thioxothiazolidin-4-one moiety were synthesized and showed in vitro antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. Additionally, some compounds exhibited antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (H. B'Bhatt & S. Sharma, 2017).
Anti-inflammatory Activity
Derivatives of similar compounds were synthesized and tested for anti-inflammatory activity. Some of these derivatives showed significant anti-inflammatory effects, indicating their potential use in the development of anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).
Anticancer Potential
Some derivatives incorporating the pyrazole and thiazolidinone moieties have been evaluated for their anticancer activities. For example, certain compounds exhibited promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting their potential as anti-tumor agents (Sobhi M. Gomha, M. Edrees, & Farag M. A. Altalbawy, 2016).
Mechanism of Action
Properties
IUPAC Name |
(5Z)-5-[[3-(1,3-benzothiazol-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS3/c1-2-3-4-5-11-16-30-26(32)23(35-27(30)33)17-19-18-31(20-12-7-6-8-13-20)29-24(19)25-28-21-14-9-10-15-22(21)34-25/h6-10,12-15,17-18H,2-5,11,16H2,1H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLQSBJIDNBSGL-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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